2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Overview
Description
“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is 1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 171.24 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis through Prins Cascade Cyclization : A novel process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization (Reddy et al., 2014).
- Crystal Structure and Thermodynamic Properties : A 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was studied for its crystal structure and thermodynamic properties, providing insights into molecular structure and behavior (Zeng, Wang, & Zhang, 2021).
- X-ray Diffraction Analysis : Single crystal X-ray diffraction was used to analyze the structure of a derivative, revealing the orientation of substituents in the dioxopyran ring (Kirillov, Melekhin, & Aliev, 2010).
Synthesis of Derivatives and Related Compounds
- Synthesis of 3,7-Diazaspiro Derivatives : Research into the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the synthesis of new 3,7-diazaspiro derivatives (Khrustaleva et al., 2018).
- Enantioselective Total Syntheses of Alkaloids : The molecule was used in the enantioselective syntheses of naturally occurring alkaloids, highlighting its role in the synthesis of biologically active compounds (Pandey, Kumara, Burugu, & Puranik, 2011).
- Synthesis of Chiral Spiroacetals from Carbohydrates : The molecule's derivatives have been synthesized from carbohydrates, demonstrating its application in creating chiral spiroacetals (Martín, Salazar, & Suárez, 1995).
Biological Activity and Pharmacological Properties
- Bioactivity of 1,9-diazaspiro[5.5]undecanes : A review discussed the biological activity of 1,9-diazaspiro[5.5]undecanes, indicating potential applications in treating various disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
- Natural Occurrence and Pharmacological Properties : Research on marine-derived psammaplysins, which have a similar structural backbone, revealed significant biological properties, suggesting potential pharmacological applications (Youssef & Shaala, 2022).
properties
IUPAC Name |
2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHLGNNRIJKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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